Velnacrine fumarate was originally synthesized and studied in the context of Alzheimer's disease treatment. Despite initial interest, further research has not been pursued since the mid-1990s, and it has not received approval from regulatory bodies like the Food and Drug Administration due to concerns about its toxicity and effectiveness in enhancing cognitive function .
The synthesis of Velnacrine fumarate involves several chemical reactions that can be categorized into radical or ionic polymerization methods. The specific details of these synthesis processes are often proprietary or covered under patent protections. The synthesis typically requires the formation of the acridine structure followed by functionalization at the amino and hydroxyl groups to yield the final product.
Velnacrine fumarate has a molecular formula of and a molecular weight of approximately 214.27 g/mol. Its structure includes a tetrahydroacridine core with an amino group that contributes to its biological activity.
Velnacrine fumarate undergoes several types of chemical reactions, which include:
Velnacrine fumarate acts primarily as a cholinesterase inhibitor, which means it inhibits the enzyme acetylcholinesterase responsible for breaking down acetylcholine in the synaptic cleft.
CAS No.: 127414-85-1
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1